2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide - 1394040-80-2

2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Catalog Number: EVT-1719337
CAS Number: 1394040-80-2
Molecular Formula: C10H9ClFN5O
Molecular Weight: 269.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: This series of compounds represents a range of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues synthesized and characterized in the study. The researchers employed a "highly efficient, convergent approach" to synthesize these analogues. []
  • Relevance: While structurally distinct from the target compound, this group highlights the exploration of substituted acetamide derivatives in medicinal chemistry. The presence of the acetamide moiety in both (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide suggests a potential shared interest in this functional group for its pharmaceutical properties. []

3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide

  • Compound Description: Synthesized as part of a research program targeting new anti-inflammatory agents, 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide shares structural similarities with 3-isopropoxy-5-methoxy-\u001fN-(1H-1,2,3,4-tetrazol-5-yl)-1-benzothiophene-2-carboxamide, a compound with reported anti-inflammatory activity. []
  • Relevance: Although structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the research focus on anti-inflammatory agents emphasizes the relevance of exploring diverse chemical classes, including sulfonamides and substituted heterocycles, for their therapeutic potential. []

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure was studied, revealing details about its molecular conformation and intermolecular interactions. []
  • Relevance: Both this compound and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide incorporate the 1H-tetrazol-5-yl substituent, highlighting the prevalence of this moiety in medicinal chemistry research. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide Derivatives

  • Compound Description: This research focused on the synthesis and assessment of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives for their herbicidal activity. []
  • Relevance: The presence of the 2-fluoro-5-substituted phenyl acetamide core in these derivatives and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide suggests a common structural starting point and a potential shared interest in exploring the impact of various substituents on biological activity. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This paper describes the synthesis and characterization of novel Biginelli dihydropyrimidines, particularly focusing on 6-methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives. These derivatives were evaluated for their antimicrobial, antifungal, and antimalarial activities. []
  • Relevance: This research emphasizes the exploration of diverse heterocyclic scaffolds for discovering new therapeutic agents, highlighting the importance of synthesizing and evaluating structurally diverse compounds, even if they are not directly analogous to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The study focuses on the crystallographic analysis of this compound, revealing its molecular conformation and hydrogen-bonding patterns. []
  • Relevance: The presence of a substituted pyrazole ring in both ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, although in different positions and substitution patterns, indicates the utilization of this heterocycle in various chemical scaffolds for potentially diverse biological activities. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound, a teraryl oxazolidinone derivative, was identified as a potent antimicrobial agent with an improved safety profile. It exhibited significant efficacy in MRSA systemic infection mice models and high oral bioavailability. []
  • Relevance: Though structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this compound highlights the exploration of substituted oxazolidinones and pyrazoles as pharmacophores for developing novel antimicrobial agents. The presence of a substituted phenyl ring in both compounds suggests a potential common structural motif of interest in medicinal chemistry research. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This paper describes the direct reductive amination reaction employed to synthesize 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline. []
  • Relevance: Both 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide contain a substituted phenyl ring connected to a heterocyclic moiety via a short linker. This common structural motif suggests a possible shared interest in exploring the impact of aryl substitution patterns on biological activity. []

2-Chloro-N(6)-cyclopentyladenosine

  • Compound Description: A potent adenosine A1 receptor agonist, 2-chloro-N(6)-cyclopentyladenosine was found to act as an antagonist of the adenosine A3 receptor. This compound influences phosphoinositide turnover and cyclic AMP production. []
  • Relevance: Although structurally dissimilar to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, 2-chloro-N(6)-cyclopentyladenosine shares the presence of a chlorine atom at the 2-position of an aromatic ring. While this similarity might be coincidental, it underscores the importance of halogen substituents in medicinal chemistry for modulating a molecule's pharmacological properties. []

5-Methyl-4-phenyl thiazole derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. Among them, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) displayed high selectivity towards A549 cells. []
  • Relevance: While structurally distinct from the target compound, the shared presence of the 5-methyl-1H-tetrazol-1-yl moiety in both 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide highlights the significance of this particular group in potentially influencing biological activity, specifically in the context of anticancer research. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

  • Compound Description: Synthesized using microwave irradiation, these 1,2,3,4-tetrahydropyrimidine derivatives were screened for antimicrobial and antitubercular activity. []
  • Relevance: This study highlights the continued exploration of substituted acetamide derivatives in medicinal chemistry, similar to the target compound 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide. The presence of the acetamide moiety in both chemical classes emphasizes its potential significance in pharmaceutical research. []

1-(5-((5-chloro-3-(1(pyridine-4-yl)-4-(1-(4-substituted phenyl)-1H-tetrazol-3-yl)-1H-indol-1-yl)methyl)-2-(4-substituted phenyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

  • Compound Description: These 1,3,4-oxadiazole derivatives, synthesized from indole precursors, were tested for their antibacterial and antifungal properties. []
  • Relevance: This research underscores the relevance of exploring substituted heterocycles for developing novel antimicrobial agents, even if they are not directly analogous to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide. The presence of chlorine and tetrazole substitutions on complex aromatic systems in both these derivatives and the target compound indicates a potential shared interest in these chemical moieties for their pharmaceutical properties. []

N-(substituted (benzo)/thiazole)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide derivatives

  • Compound Description: These 3,4,5-trisubstituted 1,2,4-triazole derivatives, incorporating a quinoline ring, were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: While structurally diverse from the target compound, this group emphasizes the importance of synthesizing and evaluating structurally diverse compounds, including substituted triazoles, for their therapeutic potential. The presence of a substituted phenyl ring in both N-(substituted (benzo)/thiazole)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide derivatives and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide indicates a possible shared interest in exploring the impact of aryl substitution patterns on biological activity. []

Fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives

  • Compound Description: This study focuses on developing fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives as reagents for fluoroalkylidene synthesis. []
  • Relevance: The shared presence of the 1H-tetrazol-5-yl moiety in these derivatives and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide highlights its recurring use in diverse chemical contexts. This suggests that this specific group might hold significance in influencing a molecule's reactivity or biological properties. []

N-phenyl-2-({5-[(2-(phenoxymethyl)benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

  • Compound Description: This novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and analyzed using NMR techniques to understand its structural properties. []
  • Relevance: This research emphasizes the significance of NMR spectroscopy in elucidating the structure and conformation of complex heterocyclic compounds, particularly those incorporating oxadiazole rings. While not directly analogous to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this study highlights the importance of detailed structural analysis in medicinal chemistry. []

1,2-bis-sulfonamide Derivatives

  • Compound Description: This patent describes a series of 1,2-bis-sulfonamide derivatives as chemokine receptor modulators. []
  • Relevance: Although structurally diverse from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research emphasizes the importance of exploring diverse chemical classes, including sulfonamides, for their therapeutic potential. []

3,5-Disubstituted 1,2,4-triazolium hexafluorosilicates

  • Compound Description: The study investigated the solubility, hydrolytic stability, and biological activity of 3,5-disubstituted 1,2,4-triazolium hexafluorosilicates as potential caries-preventive agents. []
  • Relevance: This research emphasizes the importance of physical and chemical properties like solubility and hydrolytic stability in drug development. Although structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the study highlights the need to consider these factors when developing new therapeutic agents. []

1(2)-amino-9,10-anthracenedione Derivatives

  • Compound Description: This thesis explored the synthesis and biological activity of new functionalized 1(2)-amino-9,10-anthracenedione derivatives. The study investigated various chemical modifications, including N-acylation, thiocyanation, and the introduction of heterocyclic and amino acid moieties. The synthesized compounds were screened for antibacterial, antifungal, antioxidant, and tyrosine kinase inhibitory activities. []
  • Relevance: While structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research underscores the significance of systematic chemical modifications to explore structure-activity relationships and identify promising lead compounds for various therapeutic targets. The broad range of biological activities screened in this study emphasizes the importance of comprehensive evaluation in drug discovery. []

18F-DPA-714 and 18F-fluoroethyltyrosine (18F-FET)

  • Compound Description: These are radiotracers used in PET/CT and PET/MRI imaging to study glioma-associated microglia and macrophage (GAMM) dynamics. 18F-FET assesses amino acid metabolism, while 18F-DPA-714 targets the translocator protein. []
  • Relevance: Though not structurally related to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research exemplifies the use of imaging techniques and specialized probes to understand biological processes and evaluate therapeutic interventions. []

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamide Derivatives

  • Compound Description: The study investigates hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides using crystallographic analysis. []
  • Relevance: The shared presence of the N-(substituted phenyl)-acetamide moiety in these derivatives and 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide suggests a potential common structural element of interest in medicinal chemistry. Understanding hydrogen-bonding patterns, as explored in this study, is crucial for rational drug design and optimizing drug-target interactions. []

5-Fluoro-2-[(2'-(1-trityltetrazol-5-yl)biphenyl-4-ylmethyl)thio]-6-substituted-1H-benzimidazoles

  • Compound Description: These novel benzimidazole derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Notably, derivatives with azole (imidazole and 1,2,4-triazole) and para-chlorophenyl ether substituents at the 6th position exhibited the most potent activity. []
  • Relevance: Though structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the incorporation of tetrazole and halogen substituents in both cases highlights their potential significance in influencing biological activity. The study's findings regarding the importance of specific substituents for antimicrobial activity underscore the need for exploring structure-activity relationships in medicinal chemistry. []

2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate

  • Compound Description: This compound, a phenyl pyrazole derivative, was synthesized as a potential Protox inhibitor and showed promising herbicidal activity in preliminary bioassays. []
  • Relevance: While structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research emphasizes the exploration of substituted heterocycles for discovering new bioactive compounds, even if they are not directly analogous. The presence of a halogenated aromatic ring in both compounds indicates a potential shared interest in these chemical moieties for their physicochemical properties and potential biological activity. []

4-[(4-carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl]benzoic acid (BAY 58-2667)

  • Compound Description: This compound is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic. It exhibits high affinity binding to sGC in the absence of its native haem and protects the enzyme from ubiquitin-triggered degradation. []
  • Relevance: Though structurally dissimilar to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, BAY 58-2667 highlights the potential of targeting specific enzymes for therapeutic benefit. This research underscores the importance of understanding enzyme regulation and developing compounds that can modulate their activity for treating diseases. []

5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a haem-independent sGC activator studied for its potential in treating endothelial dysfunction by restoring NO signaling. []
  • Relevance: Although structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, HMR 1766, similar to BAY 58-2667, emphasizes the therapeutic potential of targeting sGC and modulating its activity to address diseases related to NO signaling pathways. []

Zn-protoporphyrin IX (Zn-PPIX)

  • Compound Description: Zn-PPIX is a haem-mimetic compound investigated for its ability to activate sGC and potentially alleviate endothelial dysfunction. []
  • Relevance: While structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, Zn-PPIX emphasizes the concept of using haem-mimetic compounds to modulate sGC activity. This approach underscores the importance of understanding the structural features essential for enzyme activation and designing molecules that can mimic those features. []

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator, meaning it requires the presence of the native haem to enhance enzyme activity. It is investigated for its potential to improve NO signaling in endothelial dysfunction. []
  • Relevance: Though structurally dissimilar to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, BAY 41-2272, like other compounds mentioned in the context of sGC modulation, highlights the potential of targeting this enzyme through different mechanisms (haem-dependent stimulation vs. haem-independent activation) for therapeutic benefit. This approach emphasizes the diversity of strategies employed in drug discovery to address specific disease pathways. []

3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (Compound 1)

  • Compound Description: Compound 1, identified through high-throughput screening, acts as a novel NR1/NR2A receptor antagonist. It exhibited submicromolar potency at the NR1/NR2A receptor but showed no activity at the NR2B-containing receptor. []
  • Relevance: While structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, Compound 1 highlights the exploration of sulfonamide derivatives as potential therapeutic agents. This emphasizes the importance of screening diverse chemical classes for discovering new drug candidates. []

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (Compound 13)

  • Compound Description: Compound 13, a thiodiazole derivative, acts as a NR1/NR2A receptor antagonist with micromolar potency. It showed no activity at the NR2B-containing receptor. []
  • Relevance: Although structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research emphasizes the exploration of substituted heterocycles, including thiadiazoles, for their therapeutic potential. The study's findings regarding the selectivity of Compound 13 towards a specific NMDA receptor subtype underscore the importance of identifying and targeting distinct receptor subtypes for improved therapeutic outcomes. []

N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl] amino]phenyl]-2-acrylamide (AZD9291)

  • Compound Description: This compound is an antitumor agent whose synthesis involves several steps, including the use of key intermediates like 4-fluoro-2-methoxy-5-nitroaniline and 3-(2-chloro-4-yl)-1-methyl-indole. []
  • Relevance: While structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research emphasizes the complexity of multi-step synthesis in medicinal chemistry. It also highlights the importance of identifying and optimizing key intermediates for efficient and scalable drug production. []

(E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate

  • Compound Description: This compound acts as a regulatory agent against plant soft rot by controlling fungi on the soil surface without exhibiting antibacterial activity against Erwinia carotovora. []
  • Relevance: While structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research showcases the importance of exploring compounds for specific agricultural applications, like controlling plant diseases, even if they are not directly analogous to pharmaceuticals. []

N-[2-methyl-5-(6-chloro-1H-indol-3-ylsulfonyl)phenyl]-N-(1-methylpiperidin-4-yl)amine

  • Compound Description: This is one of the aromatic sulfone compounds identified as potentially useful for treating central nervous system diseases. []
  • Relevance: Though structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this compound highlights the exploration of sulfonyl-containing molecules for their potential therapeutic benefits, particularly in the context of neurological disorders. []

(S)-(-)-4-[(5,7-difluor-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide

  • Compound Description: This compound, an acid pump antagonist, is highlighted for its potential in improving gastrointestinal motility in diseases associated with pathological gastrointestinal motility. It induces the III phase of migrating inter-digestive contractions (IMC). []
  • Relevance: While structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research showcases the importance of exploring various mechanisms and targets, such as acid pump antagonism, for treating gastrointestinal disorders. It emphasizes the diversity of approaches in drug discovery for addressing complex physiological processes. []

N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide

  • Compound Description: This compound is a key intermediate in the synthesis of various heterocyclic compounds derived from 2-aminobenzimidazole. These heterocycles included thiazolidine, imidazolidine, oxazole, imidazole, and pyridine derivatives. []
  • Relevance: While structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the use of N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide as a versatile intermediate highlights the importance of synthetic strategies in accessing diverse chemical scaffolds for exploring their biological activities. []

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (Compound 1)

  • Compound Description: Compound 1 displayed antipsychotic-like effects in animal models without interacting with dopamine receptors. It is believed to be metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (Compound 2), which exhibits both behavioral activity and toxicity. []
  • Relevance: Although structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research highlights the importance of understanding drug metabolism and identifying active metabolites. []

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (Compound 28)

  • Compound Description: Compound 28 demonstrated antipsychotic-like effects by reducing spontaneous locomotion in mice without binding to D2 dopamine receptors. Structure-activity relationship studies suggested that methyl groups at the 1- and 3-positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring were crucial for its activity. []
  • Relevance: Though structurally dissimilar to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, Compound 28 highlights the exploration of novel chemical scaffolds for their potential antipsychotic effects. The study emphasizes the importance of structure-activity relationships in optimizing the desired biological activity while minimizing undesirable effects. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (Compound 41)

  • Compound Description: This compound, structurally related to Compound 28, showed antipsychotic-like activity by inhibiting conditioned avoidance responding in rats and monkeys. Unlike typical antipsychotic drugs, Compound 41 did not induce dystonic movements in a primate model, suggesting a potentially improved side effect profile. []
  • Relevance: While structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, Compound 41 underscores the ongoing search for new antipsychotic agents with improved efficacy and reduced extrapyramidal side effects. []

Candesartan (2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid)

  • Compound Description: Candesartan is an angiotensin II receptor blocker used to treat hypertension and heart failure. This research explores its combination with hydrochlorothiazide and amlodipine for managing cardiovascular disorders. []
  • Relevance: This research emphasizes the importance of combination therapies in managing complex diseases like cardiovascular disorders. Although structurally dissimilar to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the study highlights the need to consider multiple drug combinations to achieve optimal therapeutic outcomes and potentially reduce side effects. []

Hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide)

  • Compound Description: Hydrochlorothiazide is a diuretic commonly used to treat hypertension. This research investigates its use in combination with candesartan and amlodipine for managing cardiovascular disorders. []
  • Relevance: While structurally distinct from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the study highlights the significance of combining drugs with different mechanisms of action to achieve better control over complex conditions. []

Amlodipine (3-ethyl-5-methyl-2-(2-aminoethoxy-methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3,5-dicarboxylate de pyridine)

  • Compound Description: Amlodipine is a calcium channel blocker used to treat hypertension and coronary artery disease. This study investigates its combination with candesartan and hydrochlorothiazide for managing cardiovascular disorders. []
  • Relevance: Though structurally different from 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, this research highlights the importance of personalized medicine and tailoring drug combinations based on individual patient needs. []

8-Hydroxy-2-dipropylaminotetralin

  • Compound Description: This compound is a 5-HT1A receptor agonist. The study investigated its effects on pregnant human myometrium (uterine smooth muscle), but its actions were inconsistent and of low potency. []
  • Relevance: Though structurally dissimilar to 2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, the research highlights the complexity of receptor pharmacology, particularly in the context of pregnancy, where receptor expression and function can be significantly altered. []

α-Methyl-5-hydroxytryptamine (α-Me-5-HT)

  • Compound Description: α-Me-5-HT is a 5-HT2 receptor agonist that strongly stimulated contractions in pregnant human myometrium. []

Properties

CAS Number

1394040-80-2

Product Name

2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

IUPAC Name

2-chloro-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]acetamide

Molecular Formula

C10H9ClFN5O

Molecular Weight

269.66 g/mol

InChI

InChI=1S/C10H9ClFN5O/c1-6-14-15-16-17(6)7-2-3-8(12)9(4-7)13-10(18)5-11/h2-4H,5H2,1H3,(H,13,18)

InChI Key

JNLUULJUJJPCCY-UHFFFAOYSA-N

SMILES

CC1=NN=NN1C2=CC(=C(C=C2)F)NC(=O)CCl

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)F)NC(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.